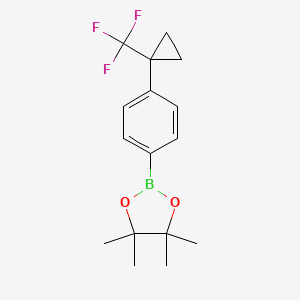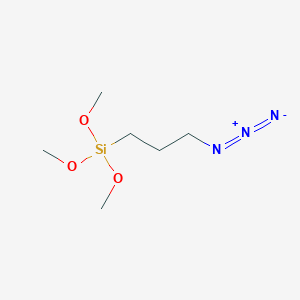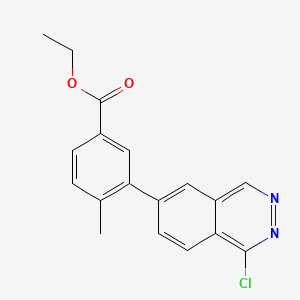
2-Nitro-5-(trifluoromethoxy)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H5BrF3NO3 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzyl bromide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-nitro-5-(trifluoromethoxy)benzyl alcohol.
Bromination: The alcohol is then subjected to bromination using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred for a specific period, usually around 30 minutes to 1 hour, and then quenched with water. The product is extracted using an organic solvent and purified by distillation or recrystallization.
Industrial Production Methods:
Industrial production methods for 2-nitro-5-(trifluoromethoxy)benzyl bromide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, automated control systems for temperature and reaction time, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Nitro-5-(trifluoromethoxy)benzyl bromide can undergo nucleophilic substitution reactions where the bromide group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogenation reactions are carried out under atmospheric or elevated pressure of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions using SnCl2 are performed in acidic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Reduction Products: The primary product of reduction is 2-amino-5-(trifluoromethoxy)benzyl bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: 2-Nitro-5-(trifluoromethoxy)benzyl bromide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of bioreductive drugs, such as nitroimidazooxazine derivatives, which have shown potential in the treatment of tuberculosis.
Industry:
Wirkmechanismus
The mechanism of action of 2-nitro-5-(trifluoromethoxy)benzyl bromide primarily involves its reactivity towards nucleophiles and reducing agentsThe nitro group can undergo reduction to form an amine, which can further participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzyl bromide: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl bromide: Lacks the nitro group but contains the trifluoromethoxy and benzyl bromide moieties.
Uniqueness:
2-Nitro-5-(trifluoromethoxy)benzyl bromide is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C8H5BrF3NO3 |
|---|---|
Molekulargewicht |
300.03 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-3-6(16-8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2 |
InChI-Schlüssel |
WVEQOTDSEYBKTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate](/img/structure/B8692460.png)

![N-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B8692468.png)






